molecular formula C15H19N5O B2490238 (E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 861627-93-2

(E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2490238
CAS No.: 861627-93-2
M. Wt: 285.351
InChI Key: KTLFEUVDZHOXNW-LICLKQGHSA-N
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Description

(E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been a subject of interest due to its complex structure and potential for various applications. Researchers have synthesized similar compounds through intricate reaction sequences, showcasing the chemical versatility and potential for further modification of such molecules. The detailed structural characterization of these compounds, including NMR, NOESY spectroscopic analyses, and high-resolution mass spectrometry, has provided insights into their molecular conformations and stability (Evrard et al., 2022).

Molecular Structure and Reactivity Studies

  • Studies have explored the molecular structures and reactivity of similar compounds through various spectroscopic and theoretical methods. For instance, Karrouchi et al. (2020) investigated the molecular structure, vibrational spectroscopy, and biological evaluation of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its potential anti-diabetic and antioxidant activities supported by molecular docking studies (Karrouchi et al., 2020).

Potential Biological Applications

  • The synthesis and evaluation of related compounds for their anti-oxidant and anti-bacterial activities have been a significant area of research. For example, Ahmad et al. (2010) synthesized a series of N'-arylmethylidene acetohydrazides demonstrating potential anti-oxidant and anti-bacterial properties, underscoring the therapeutic applications of these molecules (Ahmad et al., 2010).

Antimicrobial and Antioxidant Properties

  • Research on novel chalcone linked imidazolones, which share a similar structural motif, has shown promising antimicrobial and antioxidant properties. These studies highlight the potential use of these compounds in developing new therapeutic agents with specific activity against various pathogens and oxidative stress (Sadula et al., 2014).

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-12-16-8-9-20(12)11-15(21)18-17-10-13-4-6-14(7-5-13)19(2)3/h4-10H,11H2,1-3H3,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFEUVDZHOXNW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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